molecular formula C8H11NOS B14741774 Benzenesulfinamide, N,N-dimethyl- CAS No. 5539-54-8

Benzenesulfinamide, N,N-dimethyl-

Cat. No.: B14741774
CAS No.: 5539-54-8
M. Wt: 169.25 g/mol
InChI Key: HLDBHWJNZHGZMV-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry and Sulfinamide Classifications

Organosulfur chemistry is a broad field that investigates compounds containing carbon-sulfur bonds. britannica.com These compounds are notable for the diverse oxidation states of sulfur, leading to a wide array of functional groups, including thiols, sulfides, sulfoxides, sulfones, and their derivatives. britannica.com Among these are sulfinamides, which are amides of sulfinic acids, possessing the general structure R-S(O)NR'R''. nih.gov

Sulfinamides are classified based on the substitution pattern at the nitrogen atom:

Primary sulfinamides: One hydrogen atom on the nitrogen (R-S(O)NHR').

Secondary sulfinamides: Two organic groups on the nitrogen (R-S(O)NR'R'').

Tertiary sulfinamides: This term is less common for sulfinamides as the nitrogen typically has three bonds. However, in the context of substitution, N,N-disubstituted sulfinamides like Benzenesulfinamide (B100797), N,N-dimethyl- are sometimes referred to as tertiary amides of sulfinic acid.

Benzenesulfinamide, N,N-dimethyl- (C6H5S(O)N(CH3)2) is thus an N,N-disubstituted aromatic sulfinamide. The presence of the phenyl group and the two methyl groups on the nitrogen atom significantly influences its steric and electronic properties, distinguishing its reactivity from primary or other secondary sulfinamides.

Significance of N,N-Dimethylated Sulfinamides in Synthetic Organic Chemistry

N,N-dimethylated sulfinamides, including the benzenoid representative, are valuable reagents and intermediates in organic synthesis. Their utility stems from the reactivity of the sulfinamide functional group. They can serve as precursors for the synthesis of other important sulfur-containing compounds. nih.gov

Recent research has highlighted methods for synthesizing various sulfinamides, including tertiary ones, through processes like the transsulfinamidation of primary sulfinamides catalyzed by europium(III) triflate, which works well with a range of amines. organic-chemistry.org Another approach involves the reaction of organometallic reagents with a sulfur dioxide surrogate, followed by treatment with thionyl chloride and in-situ trapping with nitrogen nucleophiles to yield sulfinamides. organic-chemistry.org These synthetic advancements make compounds like Benzenesulfinamide, N,N-dimethyl- more accessible for research and application.

Furthermore, sulfinamides are recognized as key building blocks in the creation of more complex molecules. For instance, they are used in the synthesis of sulfonimidamides, which are analogs of sulfonamides with interesting biological activities and applications in nitrogen transfer reactions. nih.gov The development of efficient methods to produce sulfinamides, such as the direct oxidative coupling of thiols and amines, underscores their importance in the pharmaceutical and agrochemical industries. nih.gov

Historical Trajectories and Milestones in Benzenesulfinamide Research

The study of sulfinamides is a subset of the broader history of organosulfur chemistry. While early work focused on more common sulfur functional groups, the unique properties of the sulfinamide linkage gradually drew scientific attention. The synthesis of sulfinamides has seen considerable progress, moving from classical methods to more efficient, modern catalytic approaches.

Key milestones in the field include the development of reliable methods for creating the S-N bond, which was crucial for accessing these compounds. researchgate.net The classic laboratory synthesis often involves the reaction of a sulfinyl chloride with an amine. Over time, more sophisticated methods have emerged, such as the catalytic transamidation and oxidative coupling reactions mentioned previously. nih.govorganic-chemistry.org

While specific historical papers pinpointing the first synthesis of Benzenesulfinamide, N,N-dimethyl- are not readily prominent, its study is embedded within the broader exploration of sulfinamide chemistry. The ongoing research into the synthesis and application of sulfinamides, especially chiral variants for asymmetric synthesis, continues to evolve, building on the foundational work of earlier decades. thieme-connect.de The development of novel synthetic routes remains an active area of research, aiming for greater efficiency and substrate scope. organic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5539-54-8

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

N,N-dimethylbenzenesulfinamide

InChI

InChI=1S/C8H11NOS/c1-9(2)11(10)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

HLDBHWJNZHGZMV-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Benzenesulfinamide, N,n Dimethyl and Its Derivatives

Direct Synthesis Pathways for Benzenesulfinamide (B100797), N,N-dimethyl-

Direct synthesis focuses on the construction of the core N,N-dimethylbenzenesulfinamide structure from basic precursors. These methods are fundamental for producing the parent compound, which can then be used in further derivatization studies.

Specific Strategies for N,N-Dimethylation

One plausible approach is the stepwise methylation of benzenesulfinamide. This would first involve the synthesis of N-methylbenzenesulfinamide, followed by a second methylation step. The formation of a lithium salt of N-methylbenzenesulfinamide would generate a more nucleophilic species, facilitating the second methylation. This strategy is analogous to procedures used for the N-methylation of other amine and amide compounds. The deprotonation of N-methylbenzenesulfinamide with a strong base, such as an organolithium reagent, would form the corresponding lithium salt. Subsequent reaction with a methylating agent, like methyl iodide, would then yield N,N-dimethylbenzenesulfinamide.

Reagent and Catalyst Systems in Direct Synthesis

The direct synthesis of N,N-dimethylbenzenesulfinamide can also be envisioned through the reaction of benzenesulfinyl chloride with dimethylamine (B145610). This reaction is analogous to the well-established synthesis of sulfonamides from sulfonyl chlorides and amines. orgsyn.orgresearchgate.net The reaction would likely proceed under basic conditions to neutralize the hydrochloric acid byproduct.

A variety of reagents and catalysts are employed in N-methylation reactions that could be adapted for the synthesis of N,N-dimethylbenzenesulfinamide. Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. nih.govliv.ac.uk The choice of base is also critical, with options ranging from inorganic bases like sodium hydroxide (B78521) to organic bases such as triethylamine. In some cases, the use of a phase-transfer catalyst can enhance the reaction rate and yield.

For the synthesis of the precursor, benzenesulfinyl chloride, a common method involves the reaction of benzene (B151609) with chlorosulfonic acid. nih.gov

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is crucial for maximizing the yield and purity of N,N-dimethylbenzenesulfinamide. Key parameters to consider include reaction temperature, solvent, and the stoichiometry of the reactants.

For N-methylation reactions, the temperature can significantly influence the reaction rate and the potential for side reactions. Solvents are chosen based on the solubility of the reactants and their compatibility with the reaction conditions. The molar ratio of the methylating agent to the amine substrate is also a critical factor to control the extent of methylation and avoid the formation of quaternary ammonium (B1175870) salts.

The table below outlines various N-methylation methods that could be adapted for the synthesis of N,N-dimethylbenzenesulfinamide, highlighting the diversity of reagents and conditions available.

Methylating AgentCatalyst/BaseSubstrate TypeTypical ConditionsReference
Dimethyl sulfateSodium hydride/H2O (cat.)Amino acid derivativesNot specified nih.gov
Methyl iodideTriethylamineAnilineAcetone, reflux liv.ac.uk
FormaldehydeRu/CPrimary aminesMethanol, 70°C, H2 pressure nih.gov
Dimethyl sulfoxide (B87167)Formic acidAmines150°C liv.ac.uk

Derivatization Approaches from Precursor Sulfinamide Scaffolds

Once the N,N-dimethylbenzenesulfinamide core is synthesized, it can serve as a scaffold for further chemical modifications. These derivatization approaches allow for the introduction of various functional groups on the aromatic ring or transformations at the sulfinyl group, leading to a diverse range of compounds with potentially new properties.

Functionalization of the Aromatic Ring

The benzene ring of N,N-dimethylbenzenesulfinamide is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. The N,N-dimethylsulfinamide group is expected to be an ortho-, para-directing group, although its activating or deactivating nature would influence the reaction conditions required.

Common electrophilic aromatic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce halogen atoms.

Sulfonation: Using fuming sulfuric acid (SO3 in H2SO4) to introduce a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Using alkyl halides or acyl halides in the presence of a Lewis acid catalyst to introduce alkyl or acyl groups, respectively.

The specific conditions for these reactions would need to be optimized for the N,N-dimethylbenzenesulfinamide substrate. The electron-donating or withdrawing nature of the sulfinamide group will play a crucial role in determining the reactivity of the aromatic ring. masterorganicchemistry.comlibretexts.orgmsu.edulibretexts.org

Chemical Transformations at the Sulfinyl Group

The sulfinyl group in N,N-dimethylbenzenesulfinamide is a key site for chemical transformations, allowing for changes in the oxidation state of the sulfur atom and other modifications.

Oxidation: The sulfinyl group can be oxidized to a sulfonyl group, converting N,N-dimethylbenzenesulfinamide to N,N-dimethylbenzenesulfonamide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate. The choice of oxidant and reaction conditions can be tuned to achieve selective oxidation. For instance, the oxidation of N-arylethynylsulfonamides to N-sulfonyl-2-aryloxoacetamides has been achieved using DMSO as both an oxidant and a solvent under microwave irradiation. nih.gov

Reduction: The sulfinyl group can be reduced to a sulfide. However, specific reducing agents and conditions for the reduction of N,N-dimethylbenzenesulfinamide are not detailed in the provided search results. Birch reduction is a powerful method for the reduction of aromatic rings and certain functional groups, and its application to N,N-dimethylbenzenesulfonamide has been studied, suggesting that similar conditions could potentially be explored for the sulfinamide. pacific.edu

The following table summarizes potential transformations at the sulfinyl group based on reactions of related compounds.

TransformationReagent(s)Product TypeReference (Analogous Reactions)
OxidationDMSO, microwaveN-sulfonyl-2-aryloxoacetamide nih.gov
ReductionNa/NH3 (Birch reduction)Dihydro derivative (of sulfonamide) pacific.edu

Coupling and Condensation Reactions for Novel Structures

The construction of novel sulfinamide structures, including derivatives of Benzenesulfinamide, N,N-dimethyl-, often relies on powerful carbon-sulfur and nitrogen-sulfur bond-forming reactions. Coupling and condensation reactions are pivotal in this regard, enabling the assembly of complex molecules from simpler, readily available starting materials.

One prominent strategy involves the oxidative coupling of thiols and amines. rsc.org This approach streamlines synthetic routes by avoiding pre-functionalization steps, thereby reducing waste. rsc.org For instance, a dual catalyst system comprising Copper(I) iodide (CuI) and Palladium(II) chloride (PdCl2) with 2,2'-bipyridine (B1663995) (bpy) as a ligand has been effectively used to synthesize sulfinamides from aryl thiols and tert-butylamine (B42293) in dimethyl sulfoxide (DMSO). rsc.org The synergy between the copper and palladium catalysts is crucial; using only one of the catalysts does not yield the desired sulfinamide product. rsc.org

Another versatile method is the Chan-Lam cross-coupling reaction, which typically involves the copper-catalyzed formation of a carbon-heteroatom bond. N,N'-Dimethylurea (DMU) has been identified as an effective ligand in the copper-catalyzed N-arylation of primary amides and amines with arylboronic acids. rsc.org This methodology has proven useful for the synthesis of N-arylated anilines and primary amides in moderate to good yields. rsc.org

Condensation reactions also play a vital role in synthesizing sulfinamide derivatives and related compounds. The direct condensation of tert-butanesulfinamide with aldehydes and ketones is a well-established method for preparing enantiomerically pure N-tert-butanesulfinyl imines, which are valuable intermediates in asymmetric synthesis. scilit.com More complex condensations, such as the acid-catalyzed reaction between 4-tert-butyl-2,6-dimethylbenzenesulfonamide and glyoxal, have also been investigated, revealing intricate reaction pathways that can lead to a variety of products. mdpi.com

The use of N,N-dimethylformamide (DMF) has also been explored in domino reactions for the synthesis of selenium-containing analogs, highlighting its dual role as a reactant and solvent. mdpi.com Furthermore, palladium nanoparticles protected by DMF have shown high catalytic activity in Suzuki-Miyaura cross-coupling reactions, offering a recyclable and efficient catalytic system. nih.govnih.gov

Table 1: Examples of Coupling and Condensation Reactions for Sulfinamide Synthesis

Reaction TypeCatalysts/ReagentsStarting MaterialsProduct TypeKey Features
Oxidative CouplingCuI, PdCl₂, bpyAryl thiols, tert-butylamineSulfinamidesDual catalytic system is essential for product formation. rsc.org
Chan-Lam CouplingCu, N,N'-DimethylureaPrimary amides/amines, arylboronic acidsN-arylated amides/aminesProvides chemoselectivity towards N-arylation. rsc.org
Direct Condensation-tert-Butanesulfinamide, aldehydes/ketonesN-tert-Butanesulfinyl iminesProduces enantiomerically pure intermediates. scilit.com
Acid-Catalyzed CondensationH₂SO₄4-tert-butyl-2,6-dimethylbenzenesulfonamide, glyoxalComplex mixture including diacetamide (B36884) derivativesDemonstrates complex reaction pathways. mdpi.com

Electrochemical and Green Chemistry Approaches in Sulfinamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This trend is particularly evident in the field of sulfinamide synthesis, where electrochemical methods and green chemistry principles are being increasingly adopted.

Anodic Oxidation and Nucleophilic Additions (referencing analogous sulfonamide methods)

Electrochemical synthesis offers a green and sustainable alternative for preparing organosulfur compounds. acs.org These methods often operate under mild conditions without the need for stoichiometric chemical oxidants or transition metals. acs.org The electrochemical synthesis of sulfonamides, which shares mechanistic similarities with sulfinamide synthesis, often proceeds through the anodic oxidation of thiols and amines. nih.govchemistryviews.orgacs.org

The process typically begins with the anodic oxidation of a thiol to form a disulfide intermediate. rsc.orgnih.gov Subsequently, the amine is oxidized to an aminium radical cation, which then reacts with the disulfide to form a sulfenamide (B3320178). rsc.orgnih.gov Further oxidation of the sulfenamide yields a sulfinamide intermediate, which can then be oxidized to the final sulfonamide product. rsc.orgnih.gov Kinetic studies have shown that the initial conversion of the thiol to the disulfide is a rapid process. nih.govacs.org

The generation of sulfonamidyl radicals via the anodic oxidation of hydrogen bonding complexes between sulfonamides and acetate (B1210297) has also been demonstrated as a key step in the electrochemical synthesis of benzosultams. acs.org This suggests that similar hydrogen bonding interactions could be exploited in sulfinamide synthesis. The use of various electrolytes, such as tetrabutylammonium (B224687) tetrafluoroborate (B81430) (Bu₄N·BF₄) in acetonitrile (B52724) (MeCN), has been optimized for such electrochemical couplings. rsc.org

Metal-free electrochemical methods have also been developed for the synthesis of alkyl sulfinamides. synthical.com These reactions involve the coupling of alkyl iodides with sulfinylamines and proceed through a radical pathway, demonstrating broad substrate scope. synthical.com

Development of Environmentally Benign Synthetic Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. diva-portal.org In the context of sulfinamide and sulfonamide synthesis, this has led to the development of several innovative and environmentally benign protocols.

One approach involves the use of water as a solvent. For example, the synthesis of sulfonamide derivatives has been achieved at room temperature in water using sodium carbonate as a base. sci-hub.se Another green method involves the in-situ generation of sulfonyl chlorides from thiols or disulfides using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in water, followed by reaction with an amine in the same pot. sci-hub.se

Solvent-free, or mechanochemical, approaches represent another significant advancement in green synthesis. A one-pot, solvent-free mechanochemical method for synthesizing sulfonamides from disulfides using solid sodium hypochlorite (B82951) (NaOCl·5H₂O) has been reported. rsc.org This method is notable for its use of cost-effective and environmentally friendly reagents. rsc.org Similarly, solvent-free condensation reactions of 1,2-dicarbonyl compounds with sulfamide (B24259) have been achieved using a recyclable Keggin-type acid catalyst. conicet.gov.ar

Catalytic systems that utilize recoverable and reusable catalysts are also a cornerstone of green chemistry. A magnetite-immobilized nano-Ru catalyst has been developed for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org

Furthermore, photoredox catalysis offers a light-assisted, green method for preparing chiral unnatural amino acids through the decarboxylation of carboxylic acids and subsequent stereoselective addition to an N-sulfinyl imine. diva-portal.org These developments highlight the increasing focus on sustainability in the synthesis of sulfinamide and related sulfur-containing compounds.

Table 2: Green and Electrochemical Synthesis Approaches

MethodKey Reagents/ConditionsProduct TypeGreen Chemistry Aspect
Electrochemical Oxidative CouplingThiol, Amine, Me₄NBF₄, CH₃CN/HClSulfonamide (via sulfinamide intermediate)Catalyst-free, rapid reaction, H₂ as byproduct. chemistryviews.orgacs.org
Metal-Free Electrochemical SynthesisAlkyl iodide, SulfinylamineAlkyl sulfinamideAvoids transition metal catalysts. synthical.com
Aqueous SynthesisTosyl chloride, Amino acid, Na₂CO₃, WaterSulfonamideUse of water as a green solvent. sci-hub.se
Mechanochemical SynthesisDisulfide, NaOCl·5H₂O (solid)SulfonamideSolvent-free, cost-effective reagents. rsc.org
Catalytic DehydrogenationSulfonamide, Alcohol, Nano-Ru/Fe₃O₄N-alkylated sulfonamideRecyclable magnetic catalyst, water as byproduct. acs.org
Photoredox CatalysisCarboxylic acid, N-sulfinyl imineChiral unnatural amino acidLight-assisted, green synthesis. diva-portal.org

Elucidation of Reaction Mechanisms and Chemical Reactivity

Nucleophilic Substitution Reactions at the Sulfinyl Sulfur Atom

Nucleophilic substitution at the tricoordinate sulfur atom of sulfinamides is a subject of considerable mechanistic interest due to the potential for the reaction to proceed through different pathways, leading to varied stereochemical outcomes. researchgate.net The acid-catalyzed alcoholysis of chiral sulfinamides serves as a key model for studying these reactions. scilit.com

The stereochemical course of nucleophilic substitution at the chiral sulfur center of sulfinamides is not uniform and can result in either inversion or retention of configuration. nih.gov Studies on the acid-catalyzed alcoholysis of optically active sulfinamides have revealed that the stereochemical outcome is highly dependent on the steric bulk of both the nucleophile (alcohol) and the dialkylamino group of the sulfinamide. nih.govresearchgate.net

Generally, reactions with less sterically hindered primary alcohols tend to proceed with a complete or predominant inversion of configuration at the sulfur atom. acs.org Conversely, the use of bulky reactants, such as sterically hindered secondary and tertiary alcohols, often leads to a predominant retention of configuration. nih.govacs.org For instance, the conversion of enantiomerically enriched sulfinamides to sulfinates in the presence of strong acids typically occurs with a prevailing inversion of configuration. acs.org However, a combination of a sterically demanding alcohol and a bulky leaving amino group can shift the stereochemical preference towards retention. acs.org

It has also been demonstrated that the addition of inorganic salts to the acidic reaction medium can influence and even reverse the stereochemical outcome, changing it from inversion to retention or vice versa. nih.govresearchgate.net

The varied stereochemical outcomes in nucleophilic substitutions at the sulfinyl sulfur suggest a stepwise mechanism rather than a direct SN2-type displacement. The prevailing mechanistic hypothesis is an addition-elimination (A-E) pathway that involves the formation of hypervalent, tetracoordinate sulfur species known as sulfuranes as reaction intermediates. researchgate.netnih.govresearchgate.net

In this mechanism, the nucleophile first adds to the sulfinyl sulfur atom to form a sulfurane intermediate. nih.gov For the substitution to be completed, the leaving group must depart from an apical (or axial) position of the trigonal bipyramidal-like structure of the sulfurane. The entering nucleophile typically attacks the sulfur atom to initially occupy an apical position.

The following table summarizes the general steps of the A-E mechanism:

StepDescription
1. Nucleophilic Attack The nucleophile adds to the electrophilic sulfur atom of the sulfinamide.
2. Formation of Sulfurane A tetracoordinate sulfurane intermediate is formed.
3. Ligand Reorganization The intermediate may undergo structural reorganization (see 3.1.3).
4. Elimination The leaving group departs from an apical position, yielding the final product.

The existence of these sulfurane intermediates is crucial for explaining the observed stereochemical flexibility of the reaction. nih.gov

The key to understanding the switch between inversion and retention of configuration lies in the dynamic stereochemistry of the sulfurane intermediates, specifically through a process called pseudorotation. nih.govresearchgate.net A common form of this intramolecular ligand exchange in trigonal bipyramidal structures is Berry pseudorotation.

If the entering nucleophile and the leaving group are both in apical positions in the sulfurane intermediate, the reaction proceeds with inversion of configuration. However, if the initially formed sulfurane undergoes pseudorotation, the positions of the ligands can change. This can move the leaving group to an apical position while the entering group moves to an equatorial position. Subsequent elimination of the leaving group from the apical position would then lead to retention of the original configuration at the sulfur center. nih.gov

The propensity for pseudorotation to occur is influenced by steric factors. acs.org When bulky groups are present, steric strain in the initial sulfurane intermediate can be relieved through pseudorotation, making the pathway that leads to retention of configuration more favorable. acs.org Kinetic analyses of these reactions support a mechanism involving the formation of sulfurane intermediates that are capable of undergoing pseudorotation. acs.org

Reductive Transformations of the Sulfinamide Moiety

The sulfinamide functional group can undergo reductive cleavage, providing pathways to other sulfur-containing compounds or leading to the removal of the sulfinyl group.

The Birch reduction, a method employing an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with a proton source (such as an alcohol), is a powerful tool for the reduction of aromatic systems. masterorganicchemistry.comwikipedia.org Interestingly, studies on benzenesulfonamides, which are structurally related to benzenesulfinamides, have shown that the Birch reduction can preferentially reduce the sulfonamide group over the aromatic ring. pacific.edu

A study on the Birch reduction of N,N-dimethylbenzenesulfonamide at -33°C and -75°C revealed that the sulfonamide group is readily reduced. pacific.edu This suggests that similar conditions could be applied for the selective reduction of the sulfinamide moiety in Benzenesulfinamide (B100797), N,N-dimethyl-. The electron-deficient nature of the sulfur atom in the sulfinamide group likely facilitates its reduction. pacific.edu While the aromatic ring of benzenoid compounds is typically reduced to a 1,4-dihydro derivative under Birch conditions, the presence of the sulfonamide (and likely sulfinamide) group alters the reaction's course, favoring the cleavage of the sulfur-containing group. masterorganicchemistry.compacific.edu

The general conditions for a Birch-type reduction are summarized below:

ComponentRoleCommon Examples
Solvent Dissolves the alkali metalLiquid Ammonia
Electron Source Provides electrons for reductionSodium, Lithium, Potassium
Proton Source Protonates the intermediate radical anionEthanol, t-Butyl alcohol

The sulfur-nitrogen (S-N) bond in sulfinamides is labile and can be cleaved under various reductive conditions. wikipedia.org In the context of a Birch-type reduction, the mechanism likely involves the transfer of electrons from the dissolved alkali metal to the sulfinamide.

A plausible mechanism for the reductive cleavage of the S-N bond in N,N-dimethylbenzenesulfinamide under Birch conditions can be proposed based on the behavior of related sulfonamides. The process is thought to initiate with the addition of an electron to the electron-deficient sulfur atom. pacific.edu This is followed by cleavage of the relatively weak sulfur-nitrogen bond.

The proposed steps for the reductive cleavage are:

Electron Transfer: An electron from the solvated alkali metal adds to the sulfinamide, likely targeting the electrophilic sulfur center, to form a radical anion.

S-N Bond Cleavage: The newly formed intermediate undergoes fragmentation, cleaving the sulfur-nitrogen bond to generate a sulfinyl radical and a dimethylamide anion.

Further Reduction/Protonation: The sulfinyl radical can be further reduced and then protonated by the alcohol present in the reaction mixture to ultimately yield products like thiophenol or diphenyldisulfide after workup. pacific.edu The dimethylamide anion is protonated to form dimethylamine (B145610).

This pathway highlights the susceptibility of the S-N bond to reductive cleavage, a key aspect of the chemical reactivity of Benzenesulfinamide, N,N-dimethyl-.

of Benzenesulfinamide, N,N-dimethyl-

The study of rearrangement reactions provides deep insights into the chemical reactivity and mechanistic pathways of organosulfur compounds. While specific research on the rearrangement of Benzenesulfinamide, N,N-dimethyl- is not extensively documented, analogies from closely related sulfonamides and other sulfinamides offer a strong basis for understanding its potential reactivity.

Wagner–Meerwein Rearrangements (referencing analogous sulfonamide reactions)

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon atom. epa.gov This rearrangement is typically driven by the formation of a more stable carbocation intermediate. While classic Wagner-Meerwein rearrangements are characteristic of alcohols and alkyl halides, analogous migrations have been observed in sulfonamide systems, providing a framework for the potential behavior of Benzenesulfinamide, N,N-dimethyl-.

A notable analogous reaction is the rearrangement of N-fluoro-N-alkyl benzenesulfonamides. epa.govnih.govacs.org This reaction proceeds readily at 50 °C in formic acid, yielding a variety of benzenesulfonamides along with corresponding aldehydes or ketones. epa.govnih.govacs.org The proposed mechanism is a concerted process involving a 1,2-aryl migration with the concurrent departure of a fluorine anion, characteristic of an SN2-type mechanism. epa.govnih.gov This reaction highlights the migratory aptitude of the aryl group, a key feature in certain Wagner-Meerwein type rearrangements.

Another relevant analogy is the acid-catalyzed condensation of 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal, which involves an irreversible rearrangement of the condensation intermediate accompanied by a 1,2-hydride shift. Such hydride shifts are a hallmark of Wagner-Meerwein rearrangements, aimed at achieving a more stable electronic configuration.

Based on these analogous reactions, a hypothetical Wagner-Meerwein-type rearrangement of a derivative of Benzenesulfinamide, N,N-dimethyl- could be postulated. For instance, if a carbocation were generated on a carbon atom adjacent to the nitrogen of the sulfinamide group, a 1,2-migration of the phenyl group from the sulfur to the carbocation center could occur. The driving force for such a rearrangement would be the stabilization of the positive charge.

Table 1: Analogous Rearrangement Reactions and Their Mechanistic Features

ReactantReaction ConditionsKey Mechanistic StepProduct(s)
N-fluoro-N-alkyl benzenesulfonamide (B165840)Formic acid, 50 °CConcerted 1,2-aryl migration (SN2-type) epa.govnih.govacs.orgBenzenesulfonamides, Aldehydes/Ketones epa.govnih.govacs.org
4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxalAqueous H₂SO₄1,2-hydride shift in condensation intermediateSymmetric disulfanes and sulfanes

Other Intramolecular Rearrangements

Beyond Wagner-Meerwein-type shifts, sulfinamides can undergo other intramolecular rearrangements. A significant example is the acid-catalyzed rearrangement of N-aromatic sulfinamides into sulfoxides. This transformation underscores the distinct reactivity of the sulfinamide functional group.

Furthermore, studies on the base-induced nitrogen-to-carbon rearrangement of N-alkyl arylsulfonamides demonstrate another facet of intramolecular reactivity. Under the influence of strong bases like n-butyllithium or milder ones such as lithium diisopropylamide (LDA), an acyl or carbamoyl (B1232498) group can migrate from the sulfonamide nitrogen to the ortho position of the aromatic ring. nih.gov The efficiency of this rearrangement is influenced by steric factors, such as the size of the N-alkyl group and the migrating group. nih.gov For instance, larger N-alkyl groups can sterically hinder competing cyclization reactions, thereby favoring the rearrangement process. nih.gov

While these examples pertain to sulfonamides, they illustrate the principle of intramolecular migration within this class of compounds, suggesting that under appropriate conditions, Benzenesulfinamide, N,N-dimethyl- could potentially undergo similar transformations, such as the migration of a methyl group or the entire dimethylamino group, although such reactivity has not been explicitly reported. The presence of the sulfinamide group, with its unique electronic properties, could lead to novel rearrangement pathways distinct from those of sulfonamides.

Stereochemical Investigations and Chiral Applications of Benzenesulfinamide, N,n Dimethyl

Enantioselective Synthesis of Optically Active N,N-Dimethylbenzenesulfinamide

The generation of optically pure sulfinamides is the critical first step in their use as chiral auxiliaries. The stereogenic center is the sulfur atom, and its controlled formation is a significant synthetic challenge.

The primary route to enantiomerically enriched sulfinamides involves the reaction of a nucleophilic amine with an activated, chiral sulfinylating agent. Modern methods have been developed to ensure high levels of stereocontrol. One powerful strategy involves the use of N-sulfonyl-1,2,3-oxathiazolidine-2-oxide agents, which are derived from chiral amino alcohols. These reagents act as effective sulfinyl transfer agents. For the synthesis of Benzenesulfinamide (B100797), N,N-dimethyl-, this would involve the reaction of dimethylamine (B145610) with a phenyl-substituted version of such a reagent.

Another prevalent one-pot method allows for the synthesis of a variety of sulfinamides from simple starting materials. acs.org This procedure utilizes an organometallic reagent (such as a Grignard reagent), a sulfur dioxide surrogate like DABCO·(SO₂)₂ (DABSO), and a nitrogen nucleophile. acs.org The process involves the initial formation of a metal sulfinate, which is then converted in situ to a reactive sulfinyl chloride intermediate. Trapping this intermediate with dimethylamine yields the desired Benzenesulfinamide, N,N-dimethyl-. acs.org While this one-pot method is highly efficient, achieving enantioselectivity requires the incorporation of a chiral component, such as a chiral amine or a resolution step. acs.org

A general overview of a one-pot synthesis is detailed below:

StepReagentsIntermediate/ProductPurpose
1Phenylmagnesium bromide + DABSOPhenylsulfinate saltFormation of the sulfinate from an organometallic and a sulfur dioxide source. acs.org
2Phenylsulfinate salt + Thionyl chloridePhenylsulfinyl chlorideActivation of the sulfinate to a reactive intermediate. acs.org
3Phenylsulfinyl chloride + DimethylamineBenzenesulfinamide, N,N-dimethyl-Nucleophilic substitution to form the final sulfinamide. acs.org

This interactive table outlines the key stages in a general, efficient synthesis of sulfinamides.

Achieving high diastereoselectivity is fundamental when the sulfinamide is synthesized from a chiral precursor or used to create a new stereocenter. In the context of synthesizing the auxiliary itself, chiral induction relies on the use of an enantiopure starting material that directs the formation of the sulfur stereocenter. For instance, when using chiral oxathiazolidine-based sulfinylating agents, the existing stereocenters on the reagent control the facial attack of the incoming amine nucleophile (dimethylamine), leading to a diastereomerically enriched sulfinamide product. nih.gov

When Benzenesulfinamide, N,N-dimethyl- is employed as a chiral auxiliary, it induces chirality in other molecules. This is typically achieved by first condensing the sulfinamide with a prochiral ketone or aldehyde to form an N-sulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile to the imine carbon. The stereochemical outcome is dictated by the conformation of the sulfinyl imine, which is often a rigid six-membered ring-like transition state involving chelation of the sulfinyl oxygen to a metal cation from the nucleophilic reagent. This chelation model effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered face, thus ensuring high diastereoselectivity. sigmaaldrich.com

Stereochemical Structure-Activity Relationship (SAR) Studies of Benzenesulfinamide, N,N-dimethyl-

The stereochemistry of a molecule is a critical determinant of its biological activity and its interactions with other chiral molecules. In the context of drug design and molecular recognition, understanding the Structure-Activity Relationship (SAR) of different stereoisomers is paramount. For derivatives of benzenesulfinamide, the chiral center at the sulfur atom gives rise to enantiomers that can exhibit distinct pharmacological profiles and binding affinities.

Correlation of Stereoisomerism with Specific Molecular Recognition

The spatial arrangement of substituents around the chiral sulfur atom in benzenesulfinamide derivatives dictates their ability to be recognized by and interact with specific molecular targets, such as enzymes and receptors. This principle of stereospecificity is fundamental to molecular recognition, where a chiral ligand will preferentially bind to a receptor that has a complementary stereochemical configuration.

While direct and extensive research specifically on the molecular recognition of N,N-dimethyl-benzenesulfinamide enantiomers is not widely documented in publicly available literature, the principles can be inferred from studies on structurally related chiral sulfonamides and sulfoxides. For these classes of compounds, it has been demonstrated that the individual enantiomers can have significantly different biological activities. For instance, one enantiomer of a chiral drug might be therapeutically active, while the other could be less active, inactive, or even cause adverse effects.

The differential interaction of stereoisomers with their biological targets is a consequence of the three-dimensional arrangement of atoms. The binding of a ligand to a receptor often involves multiple points of contact, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The precise spatial orientation of the functional groups on the chiral ligand is crucial for optimal interaction with the corresponding binding pockets on the receptor. Even a subtle change in the stereochemistry, such as the inversion of a chiral center, can lead to a significant loss of binding affinity and, consequently, biological activity.

The following table illustrates hypothetical differences in binding affinity for the enantiomers of a generic chiral benzenesulfinamide derivative with a specific receptor, based on common observations in stereochemical SAR studies.

StereoisomerReceptor Binding Affinity (Ki in nM)Observed Biological Effect
(R)-Benzenesulfinamide Derivative10Agonist
(S)-Benzenesulfinamide Derivative500Weak Antagonist

This hypothetical data underscores the importance of stereochemistry in determining the nature and potency of a drug's effect. The (R)-enantiomer, with a lower Ki value, exhibits a higher binding affinity and acts as an agonist, whereas the (S)-enantiomer has a much weaker affinity and a different functional outcome.

Probing Chiral Ligand-Receptor Interactions

Chiral molecules like N,N-dimethyl-benzenesulfinamide and its derivatives can serve as valuable tools, or "chiral probes," to investigate the stereochemical requirements of ligand-receptor interactions. By synthesizing and evaluating the biological activity of both enantiomers of a chiral compound, researchers can gain insights into the topography of the receptor's binding site.

The use of chiral probes helps in mapping the three-dimensional space of a binding pocket, identifying key interaction points, and understanding the steric and electronic factors that govern molecular recognition. This information is invaluable for the rational design of more potent and selective ligands.

For example, if the (R)-enantiomer of a benzenesulfinamide derivative shows significantly higher affinity for a receptor than the (S)-enantiomer, it suggests that the receptor's binding site has a specific topology that preferentially accommodates the spatial arrangement of the groups in the (R)-configuration. Computational modeling and molecular docking studies can further elucidate these interactions by predicting the binding modes of the different stereoisomers.

Research on related chiral sulfonamides has shown that the orientation of the sulfonyl group and the substituents on the aromatic ring and the nitrogen atom are critical for specific receptor interactions. For instance, studies on selective 5-HT7 receptor antagonists have demonstrated that the stereochemistry of a chiral center in a benzenesulfonamide (B165840) derivative was crucial for its selectivity and potency.

The table below presents a hypothetical scenario of how different stereoisomers of a functionalized N,N-dimethyl-benzenesulfinamide might interact with different receptor subtypes, highlighting the potential for stereoisomerism to influence selectivity.

CompoundStereochemistryReceptor A Affinity (Ki in nM)Receptor B Affinity (Ki in nM)Selectivity (Receptor B/A)
Functionalized N,N-dimethyl-benzenesulfinamide(R)-enantiomer510020
(S)-enantiomer80200.25

In this illustrative example, the (R)-enantiomer is selective for Receptor A, while the (S)-enantiomer shows selectivity for Receptor B. Such findings, derived from studying chiral probes, are instrumental in developing drugs with improved therapeutic profiles and reduced off-target effects. The insights gained from these stereochemical investigations guide the optimization of lead compounds in drug discovery programs.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Investigations

Quantum chemical investigations, based on the principles of quantum mechanics, offer a detailed understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of chemical compounds. For Benzenesulfinamide (B100797), N,N-dimethyl-, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. These calculations would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, DFT would be used to analyze the electronic structure, offering insights into the distribution of electrons within the molecule and the nature of the chemical bonds. Such analyses are foundational for understanding the molecule's reactivity and spectroscopic properties. Studies on similar sulfonamide derivatives often utilize functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For Benzenesulfinamide, N,N-dimethyl-, analysis of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack. researchgate.netresearchgate.net

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. This information is invaluable for predicting how the molecule will interact with other molecules, including solvents and biological receptors.

Prediction of Vibrational Frequencies and Spectroscopic Signatures

Quantum chemical methods, particularly DFT, can predict the vibrational frequencies of a molecule. These predicted frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational modes. researchgate.net For benzene (B151609) derivatives, characteristic vibrational modes are well-documented and provide a basis for such analyses. elsevier.com

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a time-resolved view of molecular motion, offering insights into the dynamic behavior and conformational flexibility of molecules.

Exploration of Conformational Landscape and Energetics

Benzenesulfinamide, N,N-dimethyl- possesses rotational freedom around its chemical bonds, leading to various possible conformations. Molecular dynamics simulations can explore the conformational landscape by simulating the molecule's movement over time. This exploration helps in identifying the low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is essential as they can significantly influence the molecule's physical and chemical properties. Similar studies on aromatic molecules have successfully characterized their aggregation and orientation preferences. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The surrounding environment, particularly the solvent, can have a profound impact on a molecule's conformation and reactivity. MD simulations can explicitly include solvent molecules to study these effects. For Benzenesulfinamide, N,N-dimethyl-, simulations in different solvents would reveal how solvent-solute interactions influence its conformational preferences and the accessibility of reactive sites. The choice of solvent can alter reaction pathways and rates, a phenomenon that can be investigated using these computational techniques. rsc.org Studies on related aromatic molecules in solution have provided detailed insights into their solubilization and interaction mechanisms. rsc.org

Structure-Activity Relationship (SAR) and Ligand Design Studies

The exploration of a compound's biological activity and the design of new, more effective molecules are often guided by Structure-Activity Relationship (SAR) and ligand design studies. These computational approaches aim to understand how the chemical structure of a molecule relates to its biological function.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for Benzenesulfinamide, N,N-dimethyl- are not readily found in published research, a hypothetical QSAR study would involve the following steps:

Data Set Compilation : A series of molecules structurally related to Benzenesulfinamide, N,N-dimethyl- with known biological activities (e.g., enzyme inhibition, receptor binding) would be gathered.

Descriptor Calculation : Various molecular descriptors would be calculated for each compound in the series. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic properties.

Model Development : Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activities.

Model Validation : The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability.

Such a model could then be used to predict the activity of new, unsynthesized analogs of Benzenesulfinamide, N,N-dimethyl-, thereby guiding the design of more potent compounds.

Molecular Docking for Ligand-Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is crucial for understanding the molecular basis of a ligand's biological activity and for predicting its binding affinity.

In the context of Benzenesulfinamide, N,N-dimethyl-, a molecular docking study would require a known three-dimensional structure of its biological target. The process would involve:

Preparation of the Ligand and Receptor : The 3D structure of Benzenesulfinamide, N,N-dimethyl- would be generated and optimized. The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB) and prepared for docking by adding hydrogen atoms and assigning charges.

Docking Simulation : A docking algorithm would be used to systematically explore the possible binding poses of Benzenesulfinamide, N,N-dimethyl- within the active site of the target protein.

Scoring and Analysis : The different binding poses would be ranked using a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

The insights gained from molecular docking can guide the rational design of new ligands with improved binding affinity and selectivity.

Virtual Screening and Computational Lead Optimization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a biological target for Benzenesulfinamide, N,N-dimethyl- were identified, virtual screening could be employed to find other molecules with similar or better binding potential.

Computational lead optimization involves the iterative use of computational methods to modify a "hit" compound from a screen into a "lead" compound with more drug-like properties. This process often involves:

Structure-Based Design : Utilizing the insights from molecular docking to design modifications to the ligand that enhance its interactions with the target.

Property Prediction : Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the designed analogs to improve their pharmacokinetic and safety profiles.

Through these computational approaches, the initial discovery of an active compound like Benzenesulfinamide, N,N-dimethyl- could be translated into the development of a viable drug candidate.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of "Benzenesulfinamide, N,N-dimethyl-". By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular framework can be constructed.

Detailed research findings from a 1988 study by Ruostesuo et al. have reported the ¹H and ¹³C NMR parameters for N,N-dimethylbenzenesulfinamide. documentsdelivered.com This study also investigated related sulfur amides, providing comparative data. documentsdelivered.com The nitrogen-15 (B135050) nucleus in sulfenamides is noted to be more shielded compared to that in sulfin- and sulfonamides. documentsdelivered.com

In a typical ¹H NMR spectrum of "Benzenesulfinamide, N,N-dimethyl-", one would expect to observe distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the protons of the two methyl groups attached to the nitrogen atom. The chemical shifts (δ) of the aromatic protons would likely appear in the downfield region (typically 7-8 ppm), with their splitting patterns (e.g., multiplets) providing information about their relative positions on the ring. The protons of the N,N-dimethyl groups would be expected to appear as one or more singlets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons and the methyl carbons would be observed in their characteristic regions. The direct ¹H-¹³C aromatic coupling constants have been shown to increase with the oxidation state of the sulfur atom in related sulfur amides. documentsdelivered.com

Table 1: Expected ¹H NMR Data for Benzenesulfinamide (B100797), N,N-dimethyl-

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
N(CH₃)₂ 2.5 - 3.5 Singlet

Note: Specific data from the cited literature is not publicly available and requires access to the journal.

Table 2: Expected ¹³C NMR Data for Benzenesulfinamide, N,N-dimethyl-

Carbon Expected Chemical Shift (ppm)
Aromatic-C 120 - 150
N(CH₃)₂ 30 - 45

Note: Specific data from the cited literature is not publicly available and requires access to the journal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For "Benzenesulfinamide, N,N-dimethyl-", MS analysis would confirm its molecular weight of approximately 169.23 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed, corresponding to the intact molecule. The high-resolution mass spectrometry (HRMS) analysis would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. nih.gov The fragmentation of the molecular ion under electron ionization (EI) or other ionization methods would yield characteristic fragment ions. The fragmentation patterns of related benzenesulfonamides have been studied, providing insight into the likely fragmentation pathways which may involve cleavage of the S-N bond and rearrangements of the aryl group. nist.govnist.gov

Table 3: Predicted Mass Spectrometry Data for Benzenesulfinamide, N,N-dimethyl-

Ion Type Predicted m/z Description
[M]⁺ ~169 Molecular Ion
[M - N(CH₃)₂]⁺ ~125 Loss of dimethylamino group
[C₆H₅S]⁺ ~109 Phenylthio cation
[C₆H₅]⁺ ~77 Phenyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. These methods measure the absorption or scattering of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds.

For "Benzenesulfinamide, N,N-dimethyl-", the IR and Raman spectra would exhibit characteristic bands corresponding to the vibrations of the benzene ring, the S=O (sulfoxide) group, the C-N bonds, and the C-H bonds of the methyl and aryl groups. The S=O stretching vibration is a particularly diagnostic band for sulfinamides and typically appears in the region of 1050-1100 cm⁻¹. The exact position of this band can be influenced by the electronic environment. The spectra would also show aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹. Vibrations associated with the benzene ring, such as C=C stretching, would be observed in the 1400-1600 cm⁻¹ region. nih.govacs.orgias.ac.inresearchgate.net

Table 4: Expected IR and Raman Vibrational Bands for Benzenesulfinamide, N,N-dimethyl-

Functional Group Expected Wavenumber (cm⁻¹) Description
Aromatic C-H 3000 - 3100 Stretching
Aliphatic C-H 2850 - 3000 Stretching
C=C (Aromatic) 1400 - 1600 Stretching
S=O 1050 - 1100 Stretching
C-N 1250 - 1350 Stretching

Note: The wavenumbers are approximate and based on data for related compounds. Specific experimental data is not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the electron density map of the molecule and, from that, the precise positions of the atoms, bond lengths, and bond angles.

Currently, there is no publicly available crystal structure for "Benzenesulfinamide, N,N-dimethyl-". However, the crystal structures of related N-(aryl-sulfonyl)-benzamides have been described. nih.gov These studies reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the crystal lattice. nih.gov If a suitable single crystal of "Benzenesulfinamide, N,N-dimethyl-" were to be grown, X-ray crystallography could provide unambiguous proof of its structure and stereochemistry, as sulfinamides possess a stereogenic sulfur center. wikipedia.org

Chromatographic Separations for Purity Assessment and Isolation of Isomers (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of "Benzenesulfinamide, N,N-dimethyl-" and for the potential separation of any isomers. HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

A reversed-phase HPLC method would likely be suitable for the analysis of this compound, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). sielc.comnih.gov The purity of a sample can be determined by the presence of a single major peak in the chromatogram, with the area of the peak being proportional to the concentration of the compound. The method can be validated to determine parameters such as linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.gov HPLC can also be coupled with mass spectrometry (LC-MS) to provide mass information for each separated component, aiding in the identification of impurities. nih.gov

Table 5: List of Compound Names

Compound Name
Benzenesulfinamide, N,N-dimethyl-
N,N-dimethylbenzenesulfonamide
N-(aryl-sulfonyl)-benzamides
Benzenesulfonamides

Q & A

Basic: What are the recommended synthetic routes for N,N-dimethyl benzenesulfonamide, and how are reaction conditions optimized?

Methodological Answer:
N,N-Dimethyl benzenesulfonamide derivatives are typically synthesized via sulfonylation reactions. A common approach involves reacting benzenesulfonyl chloride with dimethylamine under controlled conditions. For example, in analogous syntheses (e.g., 4-fluoro-N,N-dimethylbenzenesulfonamide), the reaction is conducted in dichloromethane at 0°C with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to improve yield . Purification often involves column chromatography using silica gel and a gradient elution system (e.g., hexane/ethyl acetate). Yields range from 37% to 73%, depending on steric and electronic effects of substituents . Optimization includes adjusting stoichiometry, solvent polarity, and temperature to minimize side reactions like hydrolysis of the sulfonyl chloride intermediate.

Basic: How is the structural integrity of N,N-dimethyl benzenesulfonamide confirmed experimentally?

Methodological Answer:
Structural characterization relies on spectroscopic techniques:

  • 1^1H/13^13C NMR : Key signals include the dimethylamino group (δ\delta ~2.8–3.1 ppm for 1^1H; δ\delta ~38–42 ppm for 13^13C) and aromatic protons (δ\delta ~7.3–7.8 ppm for 1^1H) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) confirm the molecular weight. For example, N,N-dimethyl 4-fluorobenzenesulfonamide (C8_8H10_{10}FNO2_2S) shows a molecular ion at m/z 215.05 .
  • FT-IR : Sulfonamide S=O stretches appear at ~1150–1350 cm1^{-1} .
    Cross-validation with computational simulations (e.g., density functional theory) further ensures structural accuracy .

Basic: What are the key physicochemical properties of N,N-dimethyl benzenesulfonamide?

Methodological Answer:
Critical properties include:

PropertyValue/DescriptionSource
Molecular FormulaC8_8H11_{11}NO2_2S
Molecular Weight185.24 g/mol
Melting Point92–94°C (for 4-fluoro derivative)
SolubilitySoluble in DCM, DMSO; insoluble in H2_2O
Thermodynamic data (e.g., enthalpy of formation) are accessible via NIST Chemistry WebBook .

Advanced: How can computational tools guide the design of biocatalysts for N,N-dimethyl benzenesulfonamide synthesis?

Methodological Answer:
In silico strategies, such as theozyme modeling, predict enzyme-substrate interactions. For example, hydrogen-bonding residues (e.g., Tyr, Gln) in a beta-propeller scaffold can activate substrates by modulating HOMO-LUMO gaps, as demonstrated in Diels-Alder biocatalysts . Tools like Rosetta or AutoDock optimize active-site geometry for sulfonamide bond formation. Post-simulation, iterative experimental validation (e.g., site-directed mutagenesis) refines catalytic efficiency. This approach reduced reaction activation energy by 15% in analogous systems .

Advanced: How should researchers address contradictions in biological activity data for N,N-dimethyl benzenesulfonamide analogues?

Methodological Answer:
Contradictions (e.g., varying inhibitory potency in NLRP3 inflammasome studies) require:

Dose-Response Analysis : Confirm activity trends across multiple concentrations (e.g., IC50_{50} values).

Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing groups at the para-position enhance binding ).

Assay Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional inhibition) .
For example, discrepancies in carcinogenicity data (e.g., liver adenomas vs. thyroid carcinomas in rodent models) were resolved by evaluating metabolic pathways and species-specific enzyme expression .

Advanced: What strategies improve the selectivity of N,N-dimethyl benzenesulfonamide derivatives in target binding?

Methodological Answer:
Selectivity is enhanced via:

  • Positional Isomerism : Introducing substituents at meta- or ortho-positions reduces off-target interactions (e.g., 4-fluoro vs. 3-fluoro analogues showed 10-fold selectivity in kinase assays) .
  • Steric Shielding : Bulky groups (e.g., tert-butyl) limit access to non-target binding pockets .
  • Dynamic Combinatorial Chemistry : Libraries of sulfonamide derivatives are screened under physiological conditions to identify high-affinity binders .

Advanced: How are mechanistic studies conducted to elucidate the reactivity of N,N-dimethyl benzenesulfonamide in nucleophilic substitutions?

Methodological Answer:
Mechanistic probes include:

  • Kinetic Isotope Effects (KIE) : Compare kHk_{\text{H}}/kDk_{\text{D}} to identify rate-limiting steps (e.g., C-S bond cleavage).
  • DFT Calculations : Map potential energy surfaces for sulfonamide bond cleavage or formation .
  • Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates in photochemical reactions .
    For example, studies on 4-methyl-N,N-dimethylbenzenesulfonamide revealed a two-step mechanism involving a sulfinate intermediate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.